N-(3,5-dimethylphenyl)-2-ethoxyacetamide

Description

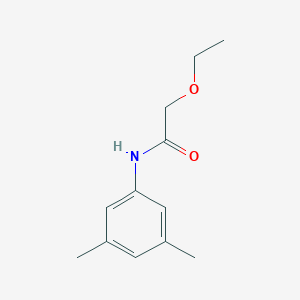

N-(3,5-Dimethylphenyl)-2-ethoxyacetamide is an acetamide derivative characterized by a 3,5-dimethylphenyl group attached to the nitrogen atom and an ethoxy group at the α-position of the acetamide backbone.

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

N-(3,5-dimethylphenyl)-2-ethoxyacetamide |

InChI |

InChI=1S/C12H17NO2/c1-4-15-8-12(14)13-11-6-9(2)5-10(3)7-11/h5-7H,4,8H2,1-3H3,(H,13,14) |

InChI Key |

LSAVNYYELYFNSO-UHFFFAOYSA-N |

SMILES |

CCOCC(=O)NC1=CC(=CC(=C1)C)C |

Canonical SMILES |

CCOCC(=O)NC1=CC(=CC(=C1)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Crystallinity and Stability

N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide This analog replaces the ethoxy group with a trichloromethyl moiety. Crystal structure analysis reveals that meta-substitution with methyl groups (3,5-dimethyl) results in two molecules per asymmetric unit, contrasting with monosubstituted analogs like N-(3-chlorophenyl)-trichloro-acetamide. Such differences highlight how halogen substituents can alter packing efficiency and thermal stability .

N-(3,5-Dimethylphenyl)-2-(hydroxyimino)acetamide Here, the ethoxy group is replaced by a hydroxyimino (NHOH) group. The hydroxyimino moiety introduces hydrogen-bonding capabilities, likely improving solubility in polar solvents but reducing lipophilicity relative to the ethoxy derivative. This structural variation may also affect reactivity, as hydroxyimino groups can participate in tautomerism or coordination chemistry .

Pharmacological and Agrochemical Derivatives

2-(3,5-Dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide This derivative incorporates a benzoxazole ring, which is associated with antimicrobial or antifungal activity. The ethoxy group in the target compound may confer different pharmacokinetic profiles, such as prolonged half-life due to reduced metabolic degradation of the ether linkage compared to ester or amide bonds. Such modifications illustrate how subtle changes in substituents can redirect applications from agrochemicals to pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.